N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophenes and chromenes This compound is characterized by its unique structure, which includes a cyano group, a benzothiophene ring, and a chromene moiety
Preparation Methods
The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, including the formation of the benzothiophene and chromene rings, followed by the introduction of the cyano and carboxamide groups. The synthetic route may involve the following steps:
Formation of Benzothiophene Ring: This can be achieved through cyclization reactions involving thiophene derivatives.
Formation of Chromene Ring: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Cyano Group: This can be done using reagents such as cyanogen bromide or sodium cyanide.
Formation of Carboxamide Group: This involves the reaction of the intermediate compound with an amine or ammonia under suitable conditions.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents and conditions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding acids or amines.
Scientific Research Applications
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, including drug development for various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide can be compared with other similar compounds, such as:
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-fluorobenzamide: This compound has a similar benzothiophene core but differs in the substituents attached to the core structure.
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-methyl-4-nitro-3-isoxazolecarboxamide: This compound has a different functional group attached to the benzothiophene ring, leading to different chemical and biological properties.
Properties
Molecular Formula |
C21H18N2O3S |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7,8-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C21H18N2O3S/c1-11-7-8-14-16(24)9-17(26-19(14)12(11)2)20(25)23-21-15(10-22)13-5-3-4-6-18(13)27-21/h7-9H,3-6H2,1-2H3,(H,23,25) |
InChI Key |
KWUMTPWDMGQFKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=C(C4=C(S3)CCCC4)C#N)C |
Origin of Product |
United States |
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